Pentanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-
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Overview
Description
Pentanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a pentanamide group attached to a nitro-substituted phenyl ring, which is further linked to a pyridinylmethyl group. The unique structure of this compound makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- typically involves multi-step organic reactionsThe final step involves the formation of the pentanamide group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced chemical reactors to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Pentanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of Pentanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The pyridinylmethyl group may interact with nucleic acids or proteins, affecting their function and activity. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .
Comparison with Similar Compounds
- Pentanamide, N-phenyl-
- Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-
Comparison: Compared to similar compounds, Pentanamide, N-(3-nitro-4-(2-pyridinylmethyl)phenyl)- is unique due to the presence of both a nitro group and a pyridinylmethyl group. This combination enhances its reactivity and potential biological activity. The nitro group provides redox activity, while the pyridinylmethyl group offers additional binding interactions with biological targets .
Properties
CAS No. |
123947-03-5 |
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Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]pentanamide |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-7-17(21)19-15-9-8-13(16(12-15)20(22)23)11-14-6-4-5-10-18-14/h4-6,8-10,12H,2-3,7,11H2,1H3,(H,19,21) |
InChI Key |
GPACCUWDMXPHBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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